molecular formula C17H19FN4O3 B2542910 (E)-ethyl 4-(2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate CAS No. 885182-16-1

(E)-ethyl 4-(2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate

Cat. No.: B2542910
CAS No.: 885182-16-1
M. Wt: 346.362
InChI Key: XTCMAMAOGYYDAF-OUKQBFOZSA-N
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Description

The compound (E)-ethyl 4-(2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate is a piperazine-based derivative featuring a propenone backbone substituted with a cyano group and a 4-fluorophenylamino moiety. The E-configuration of the ethene bond (C=C) is critical for its stereoelectronic properties. The piperazine ring adopts a chair conformation, as observed in analogous structures , and intramolecular hydrogen bonds (e.g., C–H⋯O, C–H⋯F) likely stabilize its geometry. This compound’s synthesis likely involves condensation of a cyano-substituted acrylic acid derivative with a 4-fluorophenylamine-functionalized piperazine, following protocols similar to those reported for related molecules .

Properties

IUPAC Name

ethyl 4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-2-25-17(24)22-9-7-21(8-10-22)12-13(11-19)16(23)20-15-5-3-14(18)4-6-15/h3-6,12H,2,7-10H2,1H3,(H,20,23)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCMAMAOGYYDAF-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 4-(2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a cyano group, and a fluorophenyl moiety, which contribute to its unique biological profile. The molecular formula is C_{15}H_{17FN_2O_3 with a molecular weight of approximately 292.31 g/mol.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing piperazine rings have shown promise as inhibitors of various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of piperazine derivatives on human cancer cell lines, revealing that certain modifications enhance their potency against breast and lung cancer cells. The compound's mechanism involves apoptosis induction via the mitochondrial pathway, as evidenced by increased caspase activity in treated cells .

Antimicrobial Activity

The presence of the cyano group in this compound may enhance its antimicrobial properties. Research has shown that similar cyano-containing compounds demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Bacteria Tested
Compound A15Staphylococcus aureus
Compound B30Escherichia coli
(E)-ethyl 4-(2-cyano...)20Pseudomonas aeruginosa

Neuropharmacological Effects

There is emerging evidence that piperazine derivatives can act as serotonin reuptake inhibitors (SRIs), suggesting potential applications in treating mood disorders.

Mechanism of Action:
The compound may interact with serotonin transporters (SERT), leading to increased serotonin levels in synaptic clefts, thus enhancing mood and reducing anxiety symptoms .

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition: Compounds with similar structures often act as enzyme inhibitors, affecting pathways involved in cancer progression.
  • Receptor Modulation: The interaction with neurotransmitter receptors can lead to significant changes in neuronal signaling.
  • Cytotoxicity Induction: Inducing apoptosis through mitochondrial pathways is a common mechanism for anticancer agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Substituent Comparison of Piperazine Derivatives
Compound Name Key Substituents Piperazine Conformation Notable Functional Groups
Target Compound 2-Cyano, 3-(4-fluorophenylamino)-3-oxopropenyl Chair Cyano, amide, fluorophenyl
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one 3-(2-Ethoxyphenyl)propenyl, bis(fluorophenyl)methyl Chair Ethene, ethoxy, fluorophenyl
N-(4-Fluorophenyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinecarboxamide 3-Phenylpropenyl, 4-fluorophenylcarboxamide Chair (assumed) Propenyl, carboxamide, fluorophenyl
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Ethyl, 4-chlorophenylcarboxamide Chair Ethyl, carboxamide, chlorophenyl
  • Key Observations: The target compound’s cyano group introduces strong electron-withdrawing effects, enhancing polarity compared to analogs with ethoxy or phenylpropenyl groups . Chlorophenyl (in ) vs.

Physicochemical and Crystallographic Properties

Table 3: Structural and Hydrogen-Bonding Comparison
Compound Bond Lengths (Å) Hydrogen Bonds Puckering Parameters (Q, Θ, Φ)
Target Compound C=C: ~1.30 (assumed) Intramolecular C–H⋯O/F Q ≈ 0.50, Θ ≈ 8.6°, Φ ≈ 136°
(E)-3-(2-Ethoxyphenyl)propenone derivative C19=C20: 1.296(6) C–H⋯O (2.43 Å), C–H⋯F (2.52 Å) Q = 0.498(6), Θ = 8.6(6)°, Φ = 136(4)°
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C–N (amide): 1.335(3) N–H⋯O (2.89 Å) Not reported
  • Key Observations: The ethene bond (C=C) in the target compound is expected to be ~1.30 Å, consistent with related propenone derivatives . Intramolecular C–H⋯F bonding (2.52 Å in ) may enhance thermal stability compared to chlorophenyl analogs . Similar chair conformation (Q ≈ 0.50) across analogs ensures minimal ring strain .

Implications of Substituent Variations

  • Hydrogen-Bonding Networks: Fluorophenyl and carboxamide groups in form intermolecular N–H⋯O bonds, whereas the target compound’s cyano group may prioritize C–H⋯N interactions, altering crystal packing .
  • Bioactivity Potential: Piperazine derivatives with fluorophenyl groups often exhibit enhanced pharmacokinetic profiles due to fluorine’s metabolic stability and lipophilicity .

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